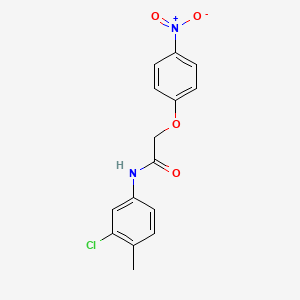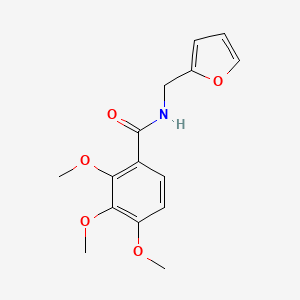![molecular formula C23H28FN3O2 B5540471 9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)
9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are closely related to the compound , can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(O i Pr)₄ (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The crystal structure of related compounds, such as (Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, reveals intricate details like diorientationally disordered m-fluorobenzyl groups due to the rotation of C–C single bonds. Such structural insights are crucial for understanding the molecular framework and potential reactivity of the compound (Lv Zhi, 2009).
Chemical Reactions and Properties
Compounds within the 3,9-diazaspiro[5.5]undecan-3-one family have been synthesized for various screenings, such as antihypertensive activities. The chemical modifications on the spirolactam ring, including substitutions with lower alkyl or aryl groups, significantly influence the activity, demonstrating the importance of chemical reactions and structural changes on the properties of these compounds (Clark et al., 1983).
Physical Properties Analysis
The synthesis and study of similar diazaspiro compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, have provided insights into their physical properties, including crystal data and supramolecular structures. Such analyses are essential for understanding the physical characteristics of the target compound (T. Zhu, 2011).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity and potential for forming diverse chemical bonds, have been explored through various synthetic routes. For example, the practical and divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes showcases the chemical versatility and reactivity of these compounds, providing a foundation for understanding the chemical properties of the compound (Yang et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of diazaspiro compounds, including those similar to the compound , have been a significant area of research. For instance, studies have explored the construction of diazaspiro derivatives via intramolecular spirocyclization of pyridine substrates, showcasing methods for synthesizing such compounds efficiently (Parameswarappa & Pigge, 2011). Additionally, the chiral separation of spirocyclic compounds and their configuration determination have been subjects of interest due to their pharmaceutical applications (Liang et al., 2008).
Antimicrobial and Antiviral Properties
Some studies have focused on the antimicrobial and antiviral properties of diazaspiro compounds. For example, the synthesis of substituted diazaspiro[5.5]undecanes and their potential as antiretroviral agents targeting HIV have been investigated, highlighting the compound's relevance in infectious disease research (Mizuhara et al., 2012). This indicates potential applications in developing treatments for viral infections.
Applications in Neurology and Pain Management
The compound and its derivatives have been studied for their potential in neurology and pain management. Research on compounds like flupirtine, which shares structural similarities, has revealed applications in treating moderate acute pain and chronic painful conditions, emphasizing its central acting analgesic properties without opiate-like side effects (Shu, 2002).
Antihypertensive Properties
Research has also been conducted on the antihypertensive properties of similar compounds. Studies on 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, for example, have shown significant activity in lowering blood pressure in spontaneously hypertensive rats, suggesting applications in cardiovascular medicine (Clark et al., 1983).
Photophysical Studies and Spectroscopic Analysis
Photophysical studies and spectroscopic analysis of diazaspiro compounds have been significant for understanding their chemical behavior. Research involving the synthesis of diazaspiro[5.5]undecane derivatives and their solvatochromic analysis provides insights into the compound's properties under different conditions, which is crucial for their application in various scientific fields (Aggarwal & Khurana, 2015).
Propriétés
IUPAC Name |
9-[(5-fluoro-2-methoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-29-21-6-5-19(24)14-18(21)15-26-12-9-23(10-13-26)8-7-22(28)27(17-23)16-20-4-2-3-11-25-20/h2-6,11,14H,7-10,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPULBYHOYZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=N4)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)